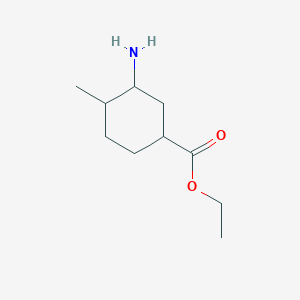
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclohexane, featuring an ethyl ester group, an amino group, and a methyl group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-methylcyclohexane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and methyl groups.
Esterification: The carboxylate group is introduced by esterification, where the carboxylic acid derivative is reacted with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-amino-4-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis, releasing the active carboxylate form. These interactions can modulate biological pathways, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-amino-1-methylcyclohexane-1-carboxylate
- Ethyl 4-methylcyclohexane-1-carboxylate
Uniqueness
Ethyl 3-amino-4-methylcyclohexane-1-carboxylate is unique due to the specific positioning of the amino and methyl groups on the cyclohexane ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
ethyl 3-amino-4-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h7-9H,3-6,11H2,1-2H3 |
InChI-Schlüssel |
CENWWPCJOYRDPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCC(C(C1)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13219289.png)
![4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoicacid](/img/structure/B13219293.png)
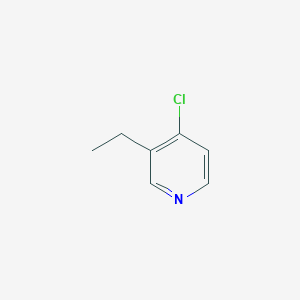
![3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol](/img/structure/B13219304.png)

![benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine](/img/structure/B13219314.png)
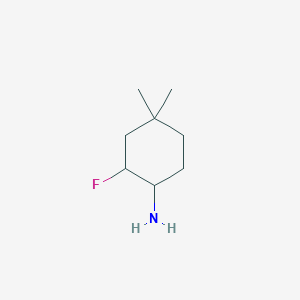


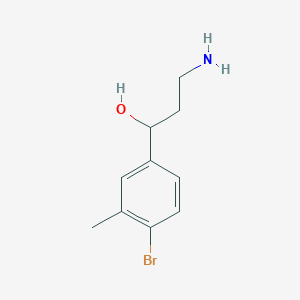
![{1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol](/img/structure/B13219344.png)
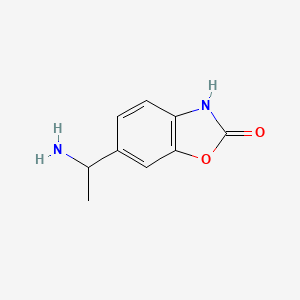
![1-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13219355.png)
